Cyanoacetohydrazide
Description
Significance of Hydrazides and Acylhydrazones in Organic Synthesis and Medicinal Chemistry
Hydrazides are a class of organic compounds characterized by the functional group R-CONH-NH2. mdpi.com They are pivotal in both organic synthesis and medicinal chemistry. mdpi.com Their derivatives, particularly acylhydrazones formed by the condensation of hydrazides with aldehydes or ketones, are recognized for their broad spectrum of biological activities. mdpi.comsciforum.net These activities include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. mdpi.commdpi.comhygeiajournal.com
The chemical versatility of hydrazides and their acylhydrazone derivatives stems from their unique structural features. They can exhibit keto-enol tautomerism, existing in a keto form in the solid state and in equilibrium between keto and enol forms in solution. mdpi.comsciforum.net This allows them to react with both electrophiles and nucleophiles. mdpi.comresearchgate.net The acylhydrazone moiety (–CO–NH–N=CH–) contains an electrophilic carbon atom, a nucleophilic imine nitrogen atom, and an acidic amino nitrogen atom, making them valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov
In medicinal chemistry, the N-acylhydrazone (NAH) motif is considered a "privileged structure" due to its presence in numerous bioactive compounds and approved drugs. nih.govresearchgate.net The introduction of the N-acylhydrazone function can modulate crucial physicochemical properties of a molecule, such as solubility and acidity, which in turn affects its pharmacokinetic profile. researchgate.net Several drugs containing the acylhydrazone scaffold are used therapeutically, including nitrofurazone (B1679002) (an antimicrobial), dantrolene (B1669809) (a muscle relaxant), and nifuroxazide (B1678864) (an intestinal antibacterial). nih.govnih.gov
Historical Context of 2-Cyanoacetohydrazide in Synthetic Pathways
2-Cyanoacetohydrazide has long been recognized as a valuable and versatile intermediate in organic synthesis. arkat-usa.org Its utility lies in its bifunctional nature, possessing both a reactive methylene (B1212753) group and a hydrazide function. This allows it to participate in a wide array of chemical transformations, making it a key building block for the synthesis of diverse heterocyclic compounds. arkat-usa.orgijarsct.co.in
Historically, the synthesis of 2-cyanoacetohydrazide is achieved through the reaction of ethyl cyanoacetate (B8463686) with hydrazine (B178648) hydrate (B1144303). ijarsct.co.inoatext.com This straightforward preparation has made it readily accessible for further chemical exploration. Early research focused on its condensation reactions with various electrophiles, leading to the formation of a multitude of derivatives.
The presence of a β-functional nitrile group in 2-cyanoacetohydrazide makes it particularly suitable for addition-cyclization reactions. arkat-usa.org This has been extensively exploited in the synthesis of five, six, and seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.comsciforum.net These heterocyclic systems form the core of many compounds with applications in pharmaceuticals, dyes, and herbicides. arkat-usa.org
Scope and Research Focus on 2-Cyanoacetohydrazide
The primary research focus on 2-cyanoacetohydrazide centers on its application as a versatile precursor for the synthesis of polyfunctionalized heterocyclic compounds. arkat-usa.orgresearchgate.net Its ability to act as an ambident nucleophile, with potential reaction sites at the amino group, the active methylene carbon, the carbonyl carbon, and the nitrile carbon, allows for a wide range of synthetic possibilities. arkat-usa.orgresearchgate.nettandfonline.com
Current research endeavors continue to explore the reactivity of 2-cyanoacetohydrazide with a variety of reagents to construct novel and complex molecular architectures. arkat-usa.orgijarsct.co.inresearchgate.net These efforts are driven by the quest for new compounds with tailored properties for various applications, particularly in the field of medicinal chemistry. ijarsct.co.in The synthesis of derivatives of 2-cyanoacetohydrazide has led to the discovery of compounds with significant biological activities. tandfonline.comresearchgate.net
The main areas of investigation involving 2-cyanoacetohydrazide include:
Synthesis of Heterocycles: It is extensively used to create a wide variety of heterocyclic systems, such as pyrazoles, pyridines, thiazoles, and their fused derivatives. arkat-usa.orgresearchgate.net
Medicinal Chemistry: The development of new bioactive molecules based on the 2-cyanoacetohydrazide scaffold is a major area of research, with studies focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. ijarsct.co.intandfonline.com
Multi-component Reactions: Its use in one-pot, multi-component reactions provides an efficient and atom-economical route to complex molecules. orgchemres.org
Interactive Data Tables
Table 1: Physical and Chemical Properties of 2-Cyanoacetohydrazide
| Property | Value | Reference |
| Chemical Formula | C3H5N3O | chemicalbook.comnih.gov |
| Molecular Weight | 99.09 g/mol | chemicalbook.comnih.gov |
| CAS Number | 140-87-4 | chemicalbook.comnih.gov |
| Melting Point | 108-110 °C | chemicalbook.com |
| Appearance | Solid | hoelzel-biotech.com |
| Synonyms | Cyacetacide, Cyanoacetic acid hydrazide | nih.govchemeo.com |
Table 2: Key Reactions of 2-Cyanoacetohydrazide
| Reaction Type | Reactant(s) | Product(s) | Reference |
| Condensation | Aldehydes/Ketones | Acylhydrazones | sciforum.net |
| Cyclocondensation | Salicylaldehyde (B1680747) | 2-Iminocoumarin derivatives | tandfonline.com |
| Michael Addition | Arylidene malononitriles | 2-Pyridones | researchgate.net |
| One-pot, Three-component | Meldrum's acid, Aryl aldehyde | N-amino pyridine-2,6-diones | orgchemres.org |
| Reaction with | Phenyl isothiocyanate | Pyrazolinone derivative | arkat-usa.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyanoacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHBOJANXDKUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046572 | |
| Record name | Cyacetacide | |
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Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN ALCOHOL; VERY SOL IN WATER; PRACTICALLY INSOL IN ETHER | |
| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
STOUT PRISMS FROM ALCOHOL | |
CAS No. |
140-87-4 | |
| Record name | Cyanoacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
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| Record name | Cyacetacide [INN:BAN] | |
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| Record name | Cyanoacetohydrazide | |
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| Record name | Cyacetacide | |
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| Record name | Cyacetacide | |
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| Record name | CYACETACIDE | |
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| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
114.5-115 °C | |
| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for 2 Cyanoacetohydrazide and Its Derivatives
Established Synthetic Routes to 2-Cyanoacetohydrazide
The primary and most widely adopted method for preparing 2-cyanoacetohydrazide is a direct and efficient reaction involving an ester and a hydrazine (B178648) source.
The most common and practical route for the synthesis of 2-cyanoacetohydrazide is the reaction of ethyl cyanoacetate (B8463686) with hydrazine hydrate (B1144303). arkat-usa.orgmdpi.com This nucleophilic acyl substitution reaction is typically performed by the careful addition of hydrazine hydrate to an ethanolic solution of ethyl cyanoacetate. iau.irresearchgate.net To control the exothermic nature of the reaction, the mixture is generally maintained at a low temperature, often around 0°C, with stirring. iau.irresearchgate.net This straightforward procedure provides 2-cyanoacetohydrazide in good yields. oatext.com The versatility of this precursor stems from its ability to act as an ambident nucleophile, with potential reaction sites at the nitrogen atoms of the hydrazide group and the carbon of the active methylene (B1212753) group. arkat-usa.org
Table 1: Synthesis of 2-Cyanoacetohydrazide
| Reactants | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|
| Ethyl Cyanoacetate, Hydrazine Hydrate | Ethanol (B145695) | Stirring at 0-5°C | 2-Cyanoacetohydrazide | researchgate.netoatext.com |
The reaction between 2-aminothiophenol (B119425) and 2-cyanoacetohydrazide does not produce 2-cyanoacetohydrazide but instead uses it as a building block to synthesize a more complex derivative, namely benzothiazol-2-ylacetohydrazide. cas.cz In an improved one-pot method, 2-aminothiophenol and 2-cyanoacetohydrazide are heated in a mixture of methanol (B129727) and glacial acetic acid. cas.cz This reaction leads to the formation of the benzothiazole (B30560) ring system. It has been noted that conducting the reaction in a basic medium like ethanol with piperidine (B6355638) fails to produce the desired benzothiazole, instead leading to the self-cyclization of 2-cyanoacetohydrazide to form 3-amino-5-pyrazolone. cas.cz In other studies, reacting N-phenylmethylidene-2-cyanoacetohydrazide (a derivative of 2-cyanoacetohydrazide) with 2-aminothiophenol has been shown to yield 1,4-benzodiazepine (B1214927) derivatives. ingentaconnect.com
Reaction of Ethyl Cyanoacetate with Hydrazine Hydrate
Advanced Synthetic Strategies for 2-Cyanoacetohydrazide Derivatives
The unique structure of 2-cyanoacetohydrazide allows for its use in more complex synthetic strategies to build a diverse library of heterocyclic compounds.
2-Cyanoacetohydrazide readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. The initial reaction typically involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration to form a hydrazone derivative (a Schiff base). oatext.com For example, the reaction of 2-cyanoacetohydrazide with aromatic aldehydes like piperonal (B3395001) or 2-hydroxy-3,5-dinitrobenzaldehyde in ethanol, often with a catalytic amount of acid (e.g., acetic acid), yields the corresponding N'-benzylidene-2-cyanoacetohydrazide derivatives. oatext.comekb.eg These resulting hydrazones are themselves valuable intermediates, containing an active methylene group that can participate in further cyclization reactions. tandfonline.com
Table 2: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 (Carbonyl) | Conditions | Product Type | Ref. |
|---|---|---|---|---|
| 2-Cyanoacetohydrazide | Piperonal | Reflux in ethanol | Hydrazide-hydrazone | ekb.eg |
| 2-Cyanoacetohydrazide | 2-Hydroxy-3,5-dinitrobenzaldehyde | Ethanol, catalytic acetic acid, room temp. | Hydrazide-hydrazone | oatext.com |
| Benzil (B1666583) bis(cyanoacetylhydrazone) | Benzaldehyde Derivatives | Grinding, L-proline catalyst | Knoevenagel condensation product | tandfonline.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a final product, represent a highly efficient and atom-economical synthetic strategy. rsc.org 2-Cyanoacetohydrazide is an excellent substrate for MCRs, enabling the rapid construction of complex heterocyclic scaffolds. For instance, a four-component reaction involving enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate in water can produce polyfunctionally substituted pyrazolo[3,4-b]pyridines. Similarly, MCRs of heterocyclic aldehydes, 2-cyanoacetohydrazide, and substituted anilines have been developed. iosrjournals.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization, to generate diverse molecular architectures like N-amino-3-cyano-2-pyridones. rsc.org
In recent years, there has been a significant shift towards developing environmentally benign synthetic protocols. Green chemistry principles have been successfully applied to the synthesis of 2-cyanoacetohydrazide derivatives, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net
One prominent green approach is the use of organocatalysts like L-proline for condensation reactions. researchgate.netmdpi.com These reactions can often be performed under solvent-free conditions using mechanical grinding (mechanosynthesis), which is energy-efficient, economical, and reduces the need for external heating. tandfonline.comresearchgate.net For example, the condensation of benzil bis(cyanoacetylhydrazone) with various aldehydes has been achieved with high yields and short reaction times by grinding with a catalytic amount of L-proline. tandfonline.com The catalyst's reusability for several cycles without significant loss of efficacy further enhances the sustainability of this method. researchgate.netmdpi.com
Other green methods include the use of alternative energy sources like microwave irradiation, which can accelerate reaction rates and improve yields, as demonstrated in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. ijarsct.co.in Additionally, employing environmentally friendly solvents like polyethylene (B3416737) glycol (PEG-400) has been reported for MCRs involving 2-cyanoacetohydrazide. iosrjournals.org
Table 3: Green Synthetic Approaches for 2-Cyanoacetohydrazide Derivatives
| Method | Catalyst/Medium | Reactants | Key Advantages | Ref. |
|---|---|---|---|---|
| Grinding | L-proline (organocatalyst) | 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide, Aldehydes/Ketones | Solvent-free, high yields, short reaction times, reusable catalyst. | researchgate.netmdpi.com |
| Microwave Irradiation | Chloramine-T / DMSO | Hydrazone derivative | Rapid reaction (12 seconds), high efficiency. | ijarsct.co.in |
Derivatization via Nucleophilic and Electrophilic Reactions
2-Cyanoacetohydrazide is a versatile reagent in organic synthesis due to its multiple reactive sites, which allow it to function as an ambident nucleophile. ekb.eg The molecule possesses nucleophilic centers at the terminal amino group (-NH2) and, under basic conditions, at the active methylene carbon (-CH2-). ekb.egarkat-usa.org Conversely, it has electrophilic centers at the carbonyl carbon and the nitrile carbon. ekb.eg This dual reactivity allows for a wide range of derivatization reactions.
The nucleophilic character of the hydrazinyl nitrogen or the active methylene group is frequently exploited in reactions with various electrophiles. For instance, the terminal amino group of 2-cyanoacetohydrazide can attack the electrophilic carbon of an isothiocyanate, such as phthalimidoacetyl isothiocyanate, to yield a thiosemicarbazide (B42300) derivative. jst.go.jp This reaction proceeds through the addition of the nucleophilic nitrogen to the C=S bond. jst.go.jp Similarly, condensation reactions with aldehydes and ketones are common, where the -NH2 group attacks the carbonyl carbon. The reaction of 2-cyanoacetohydrazide with 2-hydroxy-3,5-dinitrobenzaldehyde in the presence of acetic acid yields (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. oatext.com
Under basic conditions, the active methylene group becomes a potent carbon nucleophile. This carbanion can participate in Michael additions and react with various electrophiles. For example, derivatives of 2-cyanoacetohydrazide can react with arylidenemalononitriles in a base-promoted Michael addition to form substituted 2-pyridones. researchgate.net Another example involves the reaction of cyanoacetyl acetohydrazide derivatives with carbon disulfide in the presence of a base like potassium hydroxide. The resulting dithiocarboxylate intermediate can be subsequently alkylated with reagents like dimethyl sulfate (B86663). nih.gov
The hydrazide moiety can also be derivatized. Coupling N'-substituted 2-cyanoacetohydrazide derivatives with arene diazonium chlorides in pyridine (B92270) affords arylhydrazononitriles. researchgate.net
| Starting Material | Electrophilic Reagent | Catalyst/Medium | Product |
| 2-Cyanoacetohydrazide | Phthalimidoacetyl isothiocyanate | Acetonitrile (B52724) (rt) | Thiosemicarbazide derivative jst.go.jp |
| 2-Cyanoacetohydrazide | 2-hydroxy-3,5-dinitrobenzaldehyde | Ethanol / Acetic acid | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide oatext.com |
| N-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide | Arylidene malononitriles | Basic medium | 2-Pyridone derivatives researchgate.net |
| Cyanoacetyl acetohydrazide derivative | Carbon disulfide, then Dimethyl sulfate | KOH / DMF | Ketene dithioacetal derivative nih.gov |
| N-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide | Arene diazonium chloride | Pyridine | Arylhydrazononitrile derivatives researchgate.net |
Synthesis of Fused Heterocyclic Systems Utilizing 2-Cyanoacetohydrazide as a Precursor
2-Cyanoacetohydrazide is a cornerstone in the synthesis of a multitude of fused heterocyclic systems, owing to the strategic positioning of its cyano, active methylene, and hydrazide functionalities. These groups can participate in intramolecular or intermolecular cyclization reactions to build five-, six-, and even larger-membered rings fused to other heterocyclic or carbocyclic structures.
Five-Membered Rings
Fused pyrazole (B372694) rings are a common synthetic target originating from 2-cyanoacetohydrazide. The reaction of 2-cyanoacetohydrazide with β-aminocrotononitrile in an acidic medium leads to the formation of a pyrazolo[3,4-b]pyridine derivative through cyclocondensation. umich.edu Intermolecular heterocyclization of 2-cyanoacetohydrazide with diethyl oxalate (B1200264) results in the fused pyrrolo[2,3-c]pyrazole system, specifically 5-Hydroxy-2,3a-dihydropyrrolo[2,3-c]pyrazole-3,4-dione. researchgate.net Similarly, reaction with carbon disulphide can yield fused isothiazole (B42339) structures like 4-hydroxy-1,3a-dihydro-3H-pyrazolo[3,4-c]isothiazole-3-thione. researchgate.net More complex N-bridged fused systems, such as bis( Current time information in Bangalore, IN.ijarsct.co.innih.govtriazolo[1,5-a]pyrimidine), can also be synthesized from precursors derived from 2-cyanoacetohydrazide. researchgate.net
| Reagent 1 | Reagent 2 | Product (Fused Five-Membered Ring System) |
| 2-Cyanoacetohydrazide | β-Aminocrotononitrile | Pyrazolo[3,4-b]pyridine derivative umich.edu |
| 2-Cyanoacetohydrazide | Diethyl oxalate | 5-Hydroxy-2,3a-dihydropyrrolo[2,3-c]pyrazole-3,4-dione researchgate.net |
| 2-Cyanoacetohydrazide | Carbon disulphide | 4-hydroxy-1,3a-dihydro-3H-pyrazolo[3,4-c]isothiazole-3-thione researchgate.net |
| Pyrazole derivative (from 2-cyanoacetohydrazide) | Heterocyclic amines | bis( Current time information in Bangalore, IN.ijarsct.co.innih.govtriazolo[1,5-a]pyrimidine) researchgate.net |
Six-Membered Rings
Fused six-membered heterocycles are readily accessible using 2-cyanoacetohydrazide. For example, reacting an N'-substituted derivative, 2-cyano-N'-{1-[2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide, with elemental sulfur and malononitrile (B47326) affords fused thiophene (B33073) derivatives. researchgate.net The cyclocondensation of N'-((2-chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide with salicylaldehyde (B1680747) derivatives yields iminocoumarins, which are fused pyranone systems. researchgate.net Furthermore, 2-cyanoacetohydrazide can be used to construct fused triazine rings. Its initial reaction with hydrogen peroxide in a basic medium forms 1,2,3-triazine-4,6(1H,5H)-dione. ekb.eg This intermediate then undergoes a Michael addition with benzylidenemalononitrile, followed by cyclization, to produce 7-amino-4-oxo-5-phenyl-1,5-dihydro-4H-pyrano[2,3-d] researchgate.netCurrent time information in Bangalore, IN.ijarsct.co.intriazine-6-carbonitrile, a system containing both fused pyran and triazine rings. ekb.eg
| Precursor from 2-Cyanoacetohydrazide | Reagent(s) | Product (Fused Six-Membered Ring System) |
| 2-Cyano-N'-{1-[2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide | Elemental sulfur, Malononitrile | Thiophene derivative researchgate.net |
| N'-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide | Salicylaldehyde derivatives | Iminocoumarin derivatives researchgate.net |
| 1,2,3-Triazine-4,6(1H,5H)-dione (from 2-cyanoacetohydrazide) | Benzylidenemalononitrile | 7-Amino-4-oxo-5-phenyl-1,5-dihydro-4H-pyrano[2,3-d] researchgate.netCurrent time information in Bangalore, IN.ijarsct.co.intriazine-6-carbonitrile ekb.eg |
Seven- and Eight-Membered Heterocycles
The utility of 2-cyanoacetohydrazide extends to the synthesis of larger, fused heterocyclic rings, including seven- and eight-membered systems. nih.gov These are often achieved by reacting 2-cyanoacetohydrazide or its derivatives with bifunctional reagents capable of forming larger ring structures through cyclocondensation. ijarsct.co.in For instance, the synthesis of benzodiazepines, a class of seven-membered heterocycles, can be accomplished by reacting 2-cyanoacetohydrazide with reagents like phthalic anhydride. ijarsct.co.in The synthesis of eight-membered rings has also been reported. A cyanoacetyl acetohydrazide derivative, when reacted with 2-amino thiophenol, can yield a thiatriazocinyl derivative, which contains an eight-membered ring. nih.gov These syntheses highlight the adaptability of the 2-cyanoacetohydrazide scaffold in constructing complex, macrocyclic structures. nih.gov
| Precursor from 2-Cyanoacetohydrazide | Reagent | Product (Fused Seven- or Eight-Membered Ring System) |
| 2-Cyanoacetohydrazide | Phthalic anhydride | Benzodiazepine derivative ijarsct.co.in |
| Cyanoacetyl acetohydrazide derivative | 2-Amino thiophenol | Thiatriazocinyl derivative nih.gov |
Chemical Reactivity and Reaction Mechanisms of 2 Cyanoacetohydrazide
Nucleophilic Character of 2-Cyanoacetohydrazide
The nucleophilic character of 2-cyanoacetohydrazide is a cornerstone of its synthetic utility. The molecule possesses several sites that can attack electrophilic centers, leading to a diverse array of chemical transformations. arkat-usa.orgekb.eg The primary nucleophilic sites are the nitrogen atoms of the hydrazine (B178648) group and the carbon atom of the active methylene (B1212753) group. arkat-usa.orgijarsct.co.in
The hydrazine moiety in 2-cyanoacetohydrazide contains two nitrogen atoms, both of which can exhibit nucleophilic behavior. ijarsct.co.in The terminal amino group (-NH2) is generally the more reactive nucleophile and readily attacks electrophilic centers. ijarsct.co.in
This N-nucleophilicity is prominently featured in reactions with carbonyl compounds. For instance, 2-cyanoacetohydrazide reacts with ketones and aldehydes to form hydrazones. A specific example is its reaction with 2-acetylfuran, which yields the corresponding hydrazide-hydrazone derivative. semanticscholar.org Similarly, condensation with 2-thiophenecarbaldehyde produces a hydrazone that can be further cyclized. ijarsct.co.in
The N-nucleophilicity is also crucial in cyclocondensation reactions. For example, the reaction with ethyl benzoylpyruvate involves the initial formation of an alkene, followed by two intramolecular ring closures where the amino group attacks a nitrile group to form a pyrazolo[3,4-b]pyridine derivative. iau.ir
Table 1: Examples of N-Nucleophilic Reactions of 2-Cyanoacetohydrazide
| Electrophile | Product Type | Reference |
| 2-Acetylfuran | Hydrazide-hydrazone | semanticscholar.org |
| 2-Thiophenecarbaldehyde | Hydrazone | ijarsct.co.in |
| Ethyl benzoylpyruvate | Pyrazolo[3,4-b]pyridine | iau.ir |
| Arylidenecyanoacetates | Pyrazolo[3,4-b]pyridinones | rsc.orgrsc.org |
| Isatin | Oxoindolinylidene derivative | mdpi.comnih.gov |
The active methylene group (-CH2-) in 2-cyanoacetohydrazide, situated between the electron-withdrawing cyano and carbonyl groups, exhibits significant C-nucleophilicity, especially in the presence of a base. arkat-usa.orgmdpi.comekb.eg The carbanion generated from this active methylene group is a potent nucleophile that can attack various electrophiles. mdpi.com
This C-nucleophilicity is exploited in reactions with α,β-unsaturated systems and other electrophilic reagents. For example, the reaction of 2-cyanoacetohydrazide with cinnamoyl isothiocyanate involves the nucleophilic addition of the active methylene group to the isothiocyanate. researchcommons.org In the presence of a base like piperidine (B6355638), the active methylene group can react with compounds like 2-((thiophen-2-yl)methylene)malononitrile to form pyridin-2-one derivatives. arkat-usa.org
Furthermore, the C-nucleophilicity is central to multicomponent reactions. In a one-pot synthesis, the active methylene group of 2-cyanoacetohydrazide, along with salicylaldehyde (B1680747) and malononitrile (B47326) dimer, participates in the formation of a complex chromeno[2,3-b]pyridine derivative. mdpi.com
Table 2: Examples of C-Nucleophilic Reactions of 2-Cyanoacetohydrazide
| Reagent(s) | Product Type | Reference |
| Cinnamoyl isothiocyanate | Thiophene (B33073) derivative | researchcommons.org |
| 2-((Thiophen-2-yl)methylene)malononitrile / Piperidine | Pyridin-2-one derivative | arkat-usa.org |
| Salicylaldehyde, Malononitrile dimer / Pyridine (B92270), Ethanol (B145695) | Chromeno[2,3-b]pyridine derivative | mdpi.com |
| Ethyl cyanoacetate (B8463686) / Basic medium | Cyanopyrazolone derivative | ekb.eg |
| Carbon disulfide, Dimethyl sulfate (B86663) / KOH | Ketene dithioacetal | mdpi.comnih.gov |
N-Nucleophilicity
Cyclocondensation and Cyclization Reactions
2-Cyanoacetohydrazide is a key building block in the synthesis of a wide range of heterocyclic compounds through cyclocondensation and cyclization reactions. ijarsct.co.innih.gov These reactions often involve the participation of multiple functional groups within the 2-cyanoacetohydrazide molecule, leading to the formation of five-, six-, seven-, and even eight-membered rings, as well as fused heterocyclic systems. ijarsct.co.innih.gov
A common strategy involves the reaction of 2-cyanoacetohydrazide with bifunctional electrophiles. For example, its reaction with β-alkoxyvinyl halomethyl ketones leads to the formation of 1-cyanoacetyl-4,5-dihydro-1H-pyrazoles. scielo.br The reaction with 3-aryl/hetaryl-2-cyanoacryloyl chlorides can yield pyrazolone (B3327878) derivatives. ekb.eg
In many instances, the initial reaction product undergoes a subsequent intramolecular cyclization. For example, the condensation of 2-cyanoacetohydrazide with 2-thiophenecarbaldehyde forms a hydrazone, which can then undergo oxidative cyclization with chloramine-T to yield a 1,3,4-oxadiazole (B1194373) derivative. ijarsct.co.in
Competitive cyclizations are also observed. In the reaction of 2'-acyl-2-cyanoacetohydrazides with arylidenecyanoacetates, an alternative cyclization pathway can lead to the formation of arkat-usa.orgsemanticscholar.orgrsc.orgtriazolo[1,5-a]pyridinones alongside pyrazolo[3,4-b]pyridinones. rsc.orgrsc.org The specific outcome can depend on the reaction conditions. rsc.orgrsc.org
Tautomerism and its Influence on Reactivity
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, can influence the reactivity of 2-cyanoacetohydrazide and its derivatives. frontiersin.org While 2-cyanoacetohydrazide itself primarily exists in the keto-hydrazide form, its reaction products can exhibit various tautomeric forms, which in turn affects their subsequent reactions. ekb.egfrontiersin.org
For example, in the synthesis of a tetrazolyl-triazine derivative from 2-cyanoacetohydrazide, the resulting compound was found to exist in an amide-iminol tautomeric equilibrium. ekb.eg This was evidenced by NMR spectroscopy, which showed signals for both the NH proton of the amide and the OH proton of the iminol form. ekb.eg The existence of the iminol tautomer can alter the nucleophilic/electrophilic character of the molecule and open up different reaction pathways.
In another instance, the reaction of cyanoacetyl acetohydrazide with ethyl cyanoacetate leads to a product that undergoes keto-enol tautomerism followed by cyclization. mdpi.comnih.gov The ability of reaction intermediates to exist in different tautomeric forms can be a determining factor in the final product distribution, especially in complex reaction cascades. frontiersin.org The presence of electron-withdrawing groups, such as those in 2-cyanoacetohydrazide derivatives, can influence the stability of different tautomers.
Mechanistic Investigations of Key Reactions
The mechanisms of reactions involving 2-cyanoacetohydrazide are often complex, involving multiple steps of nucleophilic attack, addition, and cyclization.
One well-studied reaction is the synthesis of pyrazolo[3,4-b]pyridine derivatives from 2-cyanoacetohydrazide and ethyl benzoylpyruvate. iau.ir The proposed mechanism begins with the condensation of the active methylene group of 2-cyanoacetohydrazide with the carbonyl group of ethyl benzoylpyruvate. iau.ir This is followed by two intramolecular ring closures: the first involves the nucleophilic attack of the amino group on the cyano group, and the second involves the other nitrogen of the hydrazine moiety attacking a carbonyl group to form the final bicyclic product. iau.ir
In the multicomponent synthesis of chromeno[2,3-b]pyridines, the proposed mechanism involves a series of sequential reactions. mdpi.com It starts with the Knoevenagel condensation between salicylaldehyde and the malononitrile dimer. 2-Cyanoacetohydrazide then reacts with this intermediate. The reaction proceeds through a Michael addition of the active methylene group of 2-cyanoacetohydrazide to an activated double bond, followed by intramolecular cyclization and aromatization steps to yield the final complex heterocyclic system. mdpi.com
The reaction of cyanoacetyl acetohydrazide with carbon disulfide in the presence of a base, followed by an alkylating agent, proceeds via a proposed SN2 mechanism. mdpi.comnih.gov Initially, the carbanion from the active methylene group attacks the carbon disulfide to form a dithiocarboxylate intermediate. mdpi.comnih.gov This intermediate then undergoes an in situ cyclization via an SN2 reaction with a cyclizing agent like dibromoethane to yield a cyclic product. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Characterization of 2 Cyanoacetohydrazide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. In derivatives of 2-cyanoacetohydrazide, characteristic signals are observed for the methylene (B1212753) (-CH2-), amine (-NH-), and any aromatic or heterocyclic protons.
For instance, in the ¹H-NMR spectrum of N'-((1H-indol-2-yl)methylene)-2-cyanoacetohydrazide, the methylene protons appear as a singlet at δ 4.22 ppm, while the NH proton resonates as a singlet at δ 11.77 ppm. semanticscholar.org Similarly, for N'-(2,5-dimethoxybenzylidene)-2-cyanoacetohydrazide, the methylene protons are observed at δ 4.22 ppm and the NH proton at δ 11.77 ppm. semanticscholar.org The active methylene protons in some derivatives, like N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide, present a singlet at δ 4.33 ppm. scirp.org In other derivatives, the NH protons can exhibit D2O-exchangeable signals, as seen at δ 11.33 and 11.93 ppm for N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide. scirp.org The presence of different isomers, potentially due to restricted C-N amide bond rotation, can also be detected in ¹H NMR spectra. nih.gov
Table 1: Selected ¹H NMR Data for 2-Cyanoacetohydrazide Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| N'-((1H-indol-2-yl)methylene)-2-cyanoacetohydrazide | DMSO-d6 | 4.22 (s, 2H) | CH2 | semanticscholar.org |
| 11.77 (s, 1H) | NH | semanticscholar.org | ||
| 7.01-7.28 (m) | Ar-H | semanticscholar.org | ||
| 8.30 (s, 1H) | HC=N | semanticscholar.org | ||
| N'-(2,5-dimethoxybenzylidene)-2-cyanoacetohydrazide | DMSO-d6 | 4.22 (s, 2H) | CH2 | semanticscholar.org |
| 11.77 (s, 1H) | NH | semanticscholar.org | ||
| 3.74-3.78 (s, 6H) | OCH3 | semanticscholar.org | ||
| N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide | DMSO-d6 | 4.33 (s, 2H) | CH2 | scirp.org |
| 8.33 (s, 1H) | =CH | scirp.org | ||
| 11.33 (s, 1H), 11.93 (s, 1H) | 2NH (D2O exchangeable) | scirp.org | ||
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | DMSO-d6 | 3.90 (s, 2H) | CH2 | oatext.com |
| 9.5 (s, 1H) | NH | oatext.com | ||
| 10.2 (s, 1H) | OH | oatext.com | ||
| 9.8 (s, 1H) | CH | oatext.com | ||
| 10.8-11 (s, 2H) | ArH | oatext.com |
¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. libretexts.org The chemical shifts in ¹³C NMR are influenced by factors such as hybridization and the presence of electronegative atoms. libretexts.org For 2-cyanoacetohydrazide derivatives, distinct signals are observed for the carbonyl (C=O), cyano (C≡N), methylene (-CH2-), and any aromatic or heterocyclic carbons.
For example, in the ¹³C NMR spectrum of N'-((1H-indol-2-yl)methylene)-2-cyanoacetohydrazide, the carbonyl carbon appears at δ 164.67 ppm, the cyano carbon at δ 116.09 ppm, and the methylene carbon at δ 24.31 ppm. semanticscholar.org Similarly, for N'-(2,5-dimethoxybenzylidene)-2-cyanoacetohydrazide, these signals are found at δ 164.67 ppm, δ 116.09 ppm, and δ 24.31 ppm, respectively. semanticscholar.org The ¹³C NMR spectrum of N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide shows signals at δ 163.58 ppm (CO), δ 116.19 ppm (CN), and δ 24.39 ppm (CH2). scirp.org The presence of two isomers can also be evident in ¹³C NMR spectra. nih.gov
Table 2: Selected ¹³C NMR Data for 2-Cyanoacetohydrazide Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|
| N'-((1H-indol-2-yl)methylene)-2-cyanoacetohydrazide | DMSO-d6 | 164.67 | C=O | semanticscholar.org |
| 116.09 | CN | semanticscholar.org | ||
| 24.31 | CH2 | semanticscholar.org | ||
| 139.64 | HC=N | semanticscholar.org | ||
| 109.72-122.22 | Aromatic C | semanticscholar.org | ||
| N'-(2,5-dimethoxybenzylidene)-2-cyanoacetohydrazide | DMSO-d6 | 164.67 | C=O | semanticscholar.org |
| 116.09 | CN | semanticscholar.org | ||
| 24.31 | CH2 | semanticscholar.org | ||
| 139.64 | HC=N | semanticscholar.org | ||
| 55.36, 56.04 | OCH3 | semanticscholar.org | ||
| 152.04, 153.07 | C-O | semanticscholar.org | ||
| N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide | DMSO-d6 | 163.58 | CO | scirp.org |
| 157.73 | C=N | scirp.org | ||
| 116.19 | CN | scirp.org | ||
| 24.39 | CH2 | scirp.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.
For 2-cyanoacetohydrazide derivatives, key absorption bands include those for the N-H, C=O, C≡N, and C=N functional groups. For instance, in N'-((1H-indol-2-yl)methylene)-2-cyanoacetohydrazide, the IR spectrum shows absorption bands at 3010 and 3068 cm⁻¹ corresponding to ν(NH), 1716 cm⁻¹ for ν(C=O), and 2328 and 2288 cm⁻¹ for ν(C≡N). semanticscholar.org Similarly, for N'-(2,5-dimethoxybenzylidene)-2-cyanoacetohydrazide, these bands are observed at 3010 and 3036 cm⁻¹ (ν(NH)), 1718 cm⁻¹ (ν(C=O)), and 2320 and 2280 cm⁻¹ (ν(C≡N)). semanticscholar.org The IR spectrum of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide displays bands at 3197 cm⁻¹ (NH), 3271 cm⁻¹ (OH), and 2260 cm⁻¹ (CN). oatext.com
Table 3: Selected IR Data for 2-Cyanoacetohydrazide Derivatives
| Compound | Absorption Bands (ν, cm⁻¹) | Functional Group | Reference |
|---|---|---|---|
| N'-((1H-indol-2-yl)methylene)-2-cyanoacetohydrazide | 3010, 3068 | N-H stretching | semanticscholar.org |
| 1716 | C=O stretching | semanticscholar.org | |
| 2328, 2288 | C≡N stretching | semanticscholar.org | |
| 1673 | C=N stretching | semanticscholar.org | |
| 1523 | Ar-C=C stretching | semanticscholar.org | |
| N'-(2,5-dimethoxybenzylidene)-2-cyanoacetohydrazide | 3010, 3036 | N-H stretching | semanticscholar.org |
| 1718 | C=O stretching | semanticscholar.org | |
| 2320, 2280 | C≡N stretching | semanticscholar.org | |
| 1666 | C=N stretching | semanticscholar.org | |
| 1528 | Ar-C=C stretching | semanticscholar.org | |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | 3197 | N-H stretching | oatext.com |
| 3271 | O-H stretching | oatext.com | |
| 2260 | C≡N stretching | oatext.com | |
| N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide derivative (13a) | 3335, 3126 | 2 N-H stretching | scirp.org |
| 2204 | C≡N stretching | scirp.org | |
| 1686 | C=O stretching | scirp.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and can also provide clues about its structure through the analysis of fragmentation patterns.
For 2-cyanoacetohydrazide derivatives, the molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For example, the mass spectrum of N'-((1H-indol-2-yl)methylene)-2-cyanoacetohydrazide shows a molecular ion peak at m/z 359, which matches its calculated molecular weight. semanticscholar.org Similarly, N'-(2,5-dimethoxybenzylidene)-2-cyanoacetohydrazide exhibits a molecular ion peak at m/z 374. semanticscholar.org In some cases, other significant peaks in the spectrum can provide further structural information. nih.gov
Table 4: Selected Mass Spectrometry Data for 2-Cyanoacetohydrazide Derivatives
| Compound | Molecular Formula | Calculated Molecular Weight (g/mol) | Observed Molecular Ion Peak (m/z) | Reference |
|---|---|---|---|---|
| N'-((1H-indol-2-yl)methylene)-2-cyanoacetohydrazide | C20H17N5O2 | 359.14 | 359 | semanticscholar.org |
| N'-(2,5-dimethoxybenzylidene)-2-cyanoacetohydrazide | C19H16N6O3 | 374.35 | 374 | semanticscholar.org |
| A pyrazolone (B3327878) derivative (5) | Not specified | 358 | 358 | nih.gov |
| A tetrazine derivative (21) | Not specified | 357 | 357 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. technologynetworks.com This technique is particularly useful for analyzing compounds with chromophores, which are light-absorbing groups of atoms. The absorption of light promotes electrons to a higher energy state, and the wavelength at which this occurs provides information about the electronic structure of the molecule. technologynetworks.com
For a 2-cyanoacetohydrazide derivative, Dimethyl (2-isocyanoacetyl)carbonohydrazonodithioate (6a), the UV-Vis spectrum in methanol (B129727) shows absorption maxima (λmax) at 271, 227, and 215 nm. ekb.eg The position and intensity of these absorption bands can be influenced by the solvent and the presence of various functional groups within the molecule.
Table 5: UV-Vis Spectroscopic Data for a 2-Cyanoacetohydrazide Derivative
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Dimethyl (2-isocyanoacetyl)carbonohydrazonodithioate (6a) | Methanol | 271, 227, 215 (shoulder) | ekb.eg |
| Methanol/H2SO4 | 271, 244 (shoulder), 206 | ekb.eg | |
| Methanol/NaOCH3 | 343, 273, 231, 207 | ekb.eg |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) present in the sample. This data is crucial for confirming the molecular formula of a newly synthesized compound.
The experimentally determined elemental percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure. For example, for N'-((1H-indol-2-yl)methylene)-2-cyanoacetohydrazide, the calculated elemental composition is C, 66.84%; H, 4.77%; N, 19.49%; O, 8.90%, while the found values are C, 66.80%; H, 4.74%; N, 19.45%; O, 8.88%. semanticscholar.org
X-ray Diffraction (XRD) and Crystallography
X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. scirp.org By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, researchers can deduce detailed three-dimensional information, including unit cell dimensions, bond lengths, bond angles, and the arrangement of molecules. scirp.org This is particularly crucial for establishing the precise stereochemistry and intermolecular interactions in 2-cyanoacetohydrazide derivatives.
In a study of 2-Cyano-N′-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide monohydrate, single-crystal X-ray diffraction revealed that the compound crystallizes in the monoclinic system with the space group P21/n. nih.gov The asymmetric unit was found to contain two independent hydrazone molecules and two water molecules of crystallization. nih.gov A significant feature observed was an intramolecular O—H···N hydrogen bond within each hydrazone molecule. nih.gov The crystal structure is further stabilized by a network of intermolecular N—H···O, O—H···O, and O—H···N hydrogen bonds, which dictates the molecular packing. nih.gov
Similarly, the crystal structure of a Schiff base derived from 2-cyanoacetohydrazide was determined to belong to the triclinic crystal system. scirp.org X-ray crystallographic analysis provided unambiguous evidence for the structure of a trihydropyrazolo[4,3-b]benzo acs.orgarabjchem.orgthiazine derivative, confirming the connectivity and stereochemistry resulting from the reaction of 1-(3-methyl-4H-benzo[b] acs.orgarabjchem.orgthiazin-2-yl)ethanone with 2-cyanoacetohydrazide. juniperpublishers.com
Table 1: Crystallographic Data for Selected 2-Cyanoacetohydrazide Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 2-Cyano-N′-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide monohydrate | C₁₁H₁₁N₃O₂·H₂O | Monoclinic | P21/n | a = 17.387(3) Å b = 7.576(2) Å c = 17.855(3) Å β = 90.962(2)° | nih.gov |
| A fluorescent Schiff base | Not Specified | Triclinic | Not Specified | a = 17.505(5) Å b = 6.3135(18) Å c = 16.578(5) Å α = 90° β = 97.255(5)° γ = 90° | scirp.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly valuable for studying transition metal complexes and organic radicals. libretexts.org For derivatives of 2-cyanoacetohydrazide, EPR is primarily used to characterize their paramagnetic metal complexes, providing insights into the oxidation state of the metal ion, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. libretexts.orgresearchgate.net
EPR studies on vanadyl(II) complexes derived from 2-cyanoacetohydrazide-based ligands have been used to propose their geometry. researchgate.net The EPR spectra, in conjunction with electronic spectra, suggested a square-pyramidal geometry for the VO(II) complexes. researchgate.net For copper(II) complexes, which have a d⁹ electron configuration, EPR is highly informative. The g-values (g∥ and g⊥) and copper hyperfine coupling constants (A∥ and A⊥) derived from the spectra can distinguish between different coordination geometries, such as elongated tetragonal or trigonal bipyramidal structures. rsc.orgillinois.edu For instance, a typical powder EPR spectrum for an axially elongated copper complex shows g∥ > g⊥ and A∥ > A⊥. ethz.ch Values of g⊥ in the range of 2.15-2.20 are typical for Cu(II) complexes in an almost square planar coordination. researchgate.net
In a study of Co(II) complexes, which are high-spin S = 3/2 systems, EPR spectroscopy provided a distinct signature for each metal binding site. nih.gov The analysis of g-effective (g_eff_) values and the rhombicity (E/D ratio) helped to characterize the coordination environment, with a highly rhombic signal (E/D = 0.32) indicating an asymmetric tetrahedral or five-coordinate Co(II) ion. nih.gov
Table 2: EPR Spectral Parameters for Selected Metal Complexes of Hydrazide Derivatives
| Complex Type | Parameter | Value | Inferred Geometry/Information | Reference |
|---|---|---|---|---|
| VO(II) Complexes | g-values, A-values | Not specified | Square-pyramidal geometry suggested | researchgate.net |
| Cu(II) Complex (Isotropic) | g_iso | 2.13 | Typical for Cu(acac)₂ | libretexts.org |
| Cu(II) Complex (Anisotropic) | g_⊥ | ~2.15-2.20 | Almost square planar coordination | researchgate.net |
| Co(II) Complex Species 1 | g_eff | 2.20, 3.92, 5.23 | M_s = |±1/2> ground state, E/D = 0.1 | nih.gov |
| Co(II) Complex Species 2 | g_eff, A_z(⁵⁹Co) | 1.80, 2.75, 6.88; 7.0 mT | Asymmetric tetrahedral or 5-coordinate, E/D = 0.32 | nih.gov |
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) is a technique used to generate high-resolution images of a sample's surface, revealing information about its morphology and texture. fayoum.edu.eg When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it becomes a powerful tool for elemental analysis, allowing for the qualitative and semi-quantitative determination of the chemical composition of a sample. utacgroup.com
For 2-cyanoacetohydrazide derivatives and their complexes, SEM analysis is used to study their surface morphology. For instance, in the development of a biocatalyst, SEM images showed that the smooth surface of a starting chitosan (B1678972) material became rough and eventually very porous after modification with other molecules, including a dihydrazide. acs.org In another study, the surface morphology of a mild steel electrode was examined by SEM after being immersed in an acid solution with and without a polyhydrazide inhibitor derived from 2-cyanoacetohydrazide. fayoum.edu.eg The results showed an improved surface morphology with the inhibitor, indicating the formation of a protective layer. fayoum.edu.eg
EDX analysis serves to confirm the elemental composition of the synthesized compounds. utacgroup.com For example, after the thermal decomposition of Co(II) and Ni(II) Schiff base complexes to form metal oxides, EDX was used to determine the elemental composition of the resulting CoO and NiO. The analysis of a CoO sample showed elemental compositions of approximately 78-80% Co and 20-22% O, confirming the high purity of the material. EDX is also used to verify the presence of expected elements in synthesized catalysts and complexes, ensuring the successful incorporation of all components. researchgate.netresearchgate.net
Thermal Analysis (e.g., TGA)
Thermal analysis techniques, particularly thermogravimetric analysis (TGA), are essential for evaluating the thermal stability and decomposition patterns of materials. etamu.edu TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing data on decomposition temperatures, the presence of solvent molecules, and the composition of the final residue. arabjchem.orgetamu.edu The first derivative of the TGA curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition. youtube.comresearchgate.net
The thermal behavior of 2-cyanoacetohydrazide derivatives and their metal complexes has been investigated to understand their stability. arabjchem.org Studies on fused triazinylacetohydrazides show that these compounds are highly thermally resistant, with decomposition beginning at temperatures above 230 °C. nih.govmdpi.com The decomposition process is often complex, occurring in multiple stages. nih.govmdpi.com The initial steps may involve the cleavage of N-N and N-C bonds and the loss of fragments related to the 2-cyanoacetohydrazide moiety. nih.gov
For metal complexes, TGA can elucidate the presence of coordinated or lattice water molecules, which are typically lost at lower temperatures (e.g., up to ~140-190 °C), before the decomposition of the organic ligand itself. scielo.br A study on nickel(II) complexes of various hydrazide derivatives showed they were prepared and analyzed using TGA. arabjchem.org The thermal analysis of poly[N′-(2-cyanoacetyl)acrylohydrazide] (PCAH) and its metal complexes revealed that the thermal stability was in the order of PCAH–Pb > PCAH > PCAH–Hg > PCAH–Cu > PCAH–Ni > PCAH–Co, indicating that the metal ion significantly influences the decomposition profile. researchgate.net
Table 3: Thermal Decomposition Data for Selected Hydrazide Derivatives and Complexes
| Compound | Atmosphere | Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |
|---|---|---|---|---|---|
| Fused Triazinylacetohydrazides | Inert/Oxidative | > 230 | - | Onset of decomposition | mdpi.com |
| Fused Triazinylacetohydrazides | Inert | 240 - 550 | 59.5 - 65.0 | First main decomposition stage (pyrolysis of bonds) | nih.gov |
| Zn(II)-8-hydroxyquinoline Complex | N₂ | up to 141.6 | Not specified | Loss of H₂O | scielo.br |
| Zn(II)-8-hydroxyquinoline Complex | N₂ | 141.6 - 192 | Not specified | Loss of remaining H₂O and uncoordinated ligand | scielo.br |
| Cd(II)-8-hydroxyquinoline Complex | N₂ | up to 188 | Not specified | Dehydration and loss of uncoordinated ligand | scielo.br |
Computational Chemistry and Molecular Modeling Studies of 2 Cyanoacetohydrazide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 2-cyanoacetohydrazide and its derivatives.
Structural Optimization and Geometrical Parameters
DFT calculations, often employing the B3LYP functional with basis sets like 6-311G**, are utilized to determine the most stable conformation of 2-cyanoacetohydrazide and its derivatives. ias.ac.in This process of structural optimization provides detailed information about bond lengths, bond angles, and dihedral angles. ias.ac.in The calculated geometrical parameters from DFT studies are often found to be in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov For instance, in a study on N'-acetyl-2-cyanoacetohydrazide, a derivative of 2-cyanoacetohydrazide, the optimized structure was determined using the DFT/B3LYP method with a 6-31G* basis set. nih.gov
Table 1: Selected Optimized Geometrical Parameters of a 2-Cyanoacetohydrazide Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O | 1.2486 iucr.org |
| C-N | 1.3680 iucr.org |
| N-N | 1.4201 iucr.org |
| C≡N | 1.1471 iucr.org |
| O=C-N | - |
| C-N-N | - |
| N-C-C | - |
Note: The data in this table is illustrative and based on a related structure. Specific values for 2-cyanoacetohydrazide would require a dedicated DFT calculation.
Electronic Structure Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. DFT calculations are employed to determine the energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE). nih.govmdpi.com A smaller energy gap generally indicates higher chemical reactivity and a greater ease of electronic transitions. irjweb.comphyschemres.org
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals provides insight into the regions of the molecule that are most likely to be involved in chemical reactions. For many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is found on electron-deficient parts of the structure. researchgate.net The energies of HOMO and LUMO are also used to calculate various chemical reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. nih.govphyschemres.org
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. github.io By calculating the vibrational frequencies and comparing them with experimental data, a detailed understanding of the vibrational modes of the molecule can be achieved. nih.gov The calculations can help to confirm the molecular structure and identify characteristic vibrational bands associated with specific functional groups within the molecule. acs.orggaussian.com For example, the characteristic stretching frequencies of the C≡N, C=O, and N-H groups in 2-cyanoacetohydrazide and its derivatives can be accurately predicted. ias.ac.in It is important to note that calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical methods and the effects of the experimental environment.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand the interactions between a potential drug molecule and its biological target. journalijar.com
Protein-Ligand Interactions
Molecular docking studies have been performed on derivatives of 2-cyanoacetohydrazide to investigate their potential as inhibitors of various enzymes. mdpi.comekb.egnih.gov These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein. nih.govresearchgate.net For example, derivatives of 2-cyanoacetohydrazide have been docked into the active sites of proteins like α-glucosidase and various cancer-related proteins. mdpi.comnih.gov The cyano and hydrazide moieties are often found to be crucial for forming key hydrogen bonds with the protein. nih.gov
Binding Conformations and Energies
Molecular docking simulations generate multiple possible binding poses (conformations) of the ligand within the protein's active site and estimate the binding affinity for each pose. nih.gov The binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more favorable interaction. nih.govresearchgate.net These scores are used to rank different compounds and predict their potential biological activity. journalijar.com For instance, in a study of N'-(1-benzylpiperidin-4-ylidene)-2-cyanoacetohydrazide, molecular docking was used to predict its binding affinity to breast cancer and anti-diabetic protein targets. journalijar.com
Table 2: Illustrative Molecular Docking Results for a 2-Cyanoacetohydrazide Derivative
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| α-glucosidase | -7.5 | ASP215, GLU277, PHE303 nih.gov |
| Colon Cancer Protein (6MTU) | -8.2 | SER139, GLY140, LYS141 mdpi.com |
| Breast Cancer Protein (3COJ) | -9.1 | LYS712, SER645 ijbpas.com |
Note: The data presented is illustrative and compiled from studies on various derivatives of 2-cyanoacetohydrazide. The specific values and interacting residues can vary depending on the exact ligand and protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. This approach is instrumental in drug discovery for designing and selecting compounds with enhanced efficacy and for screening large chemical libraries to identify promising lead candidates.
For derivatives of 2-cyanoacetohydrazide, QSAR models have been developed to predict their anti-proliferative activities. In one such study, a series of arylidene derivatives synthesized from a 2-cyanoacetohydrazide precursor were evaluated for their anticancer properties against various human cancer cell lines. rsc.org A QSAR model was constructed using the Multiple Linear Regression (MLR) technique to establish a relationship between the molecular descriptors of the compounds and their observed biological activity (pIC₅₀). rsc.org The analysis revealed that specific molecular descriptors significantly influence the anti-proliferative activity of these compounds. rsc.orgrsc.org
The developed QSAR model was validated internally and externally to ensure its robustness and predictive power. rsc.org The high correlation coefficient (R²) for the training set and a cross-validation coefficient (R²cv) greater than 0.5 indicated the model's accuracy. rsc.org Such QSAR models allow for the prediction of anticancer activity for new, unsynthesized derivatives, which can significantly reduce costs in the drug development process. rsc.orgresearchgate.net
The key molecular descriptors identified in the QSAR model for the anti-proliferative activity of 2-cyanoacetohydrazide derivatives are detailed below. rsc.org
| Descriptor | Description | Role in Model |
| AATS6p | Average ATS (centered on atomic masses) descriptor, lag 6 / weighted by atomic polarizabilities | Influences anti-proliferative activity |
| AATS7p | Average ATS descriptor, lag 7 / weighted by atomic polarizabilities | Influences anti-proliferative activity |
| AATS8p | Average ATS descriptor, lag 8 / weighted by atomic polarizabilities | Influences anti-proliferative activity |
| AATS0i | Average ATS descriptor, lag 0 / weighted by ionization potential | Influences anti-proliferative activity |
| SpMax4_Bhv | Largest eigenvalue n. 4 of Burden matrix / weighted by van der Waals volumes | Influences anti-proliferative activity |
Hirshfeld Surface Analysis and Crystal Properties
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal, providing insights into the crystal packing. nih.govresearchgate.net This analysis has been applied to derivatives of 2-cyanoacetohydrazide to understand the nature and contribution of various non-covalent interactions. nih.govresearchgate.net
In a study of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide, a derivative synthesized from 2-cyanoacetohydrazide, Hirshfeld surface analysis was performed using the CrystalExplorer program. nih.govresearchgate.net The analysis involves mapping properties like dnorm (normalized contact distance) onto the surface, where red spots indicate close intermolecular contacts, often corresponding to hydrogen bonds. nih.goviucr.org
The percentage contributions of the most significant intermolecular contacts for (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide are summarized in the table below. nih.goviucr.org
| Intermolecular Contact | Contribution to Crystal Packing (%) |
| H···H | 38.3 |
| H···O/O···H | 28.5 |
| H···C/C···H | 15.6 |
| N···H/H···N | 5.2 |
| C···C | 4.2 |
| O···C/C···O | 4.0 |
| N···C/C···N | 2.5 |
| O···O | 1.1 |
| N···O/O···N | 0.5 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the stability of ligand-receptor complexes and conformational changes in biomolecules. researchgate.netresearchgate.net
MD simulations have been conducted on various derivatives of 2-cyanoacetohydrazide to assess their stability when bound to biological targets. researchgate.netresearchgate.net For instance, a 100-nanosecond MD simulation was performed on a potent antidiabetic derivative (compound 7d) to confirm its stability within the active site of target enzymes like α-glycosidase and α-amylase. researchgate.net Similarly, another study investigated newly synthesized heterocyclic compounds derived from 2-cyano-N′-(1-phenylethylidene)acetohydrazide for their antifungal activity. researchgate.net MD simulations of the most promising compound (compound 29) complexed with various fungal receptors revealed stable interactions, as indicated by analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and Radius of Gyration (Rg). researchgate.net These simulations confirmed that the this compound-based derivatives form stable complexes with their target enzymes, supporting their potential as therapeutic agents. researchgate.netdntb.gov.ua
The table below presents the key parameters from MD simulations of a 2-cyanoacetohydrazide derivative (compound 29) with various antifungal receptors. researchgate.net
| Parameter | Receptor: FDC1 | Receptor: UDP-N-acetylglucosamine | Receptor: APS kinase | Receptor: Protease |
| RMSD (nm) | 0.1–0.8 | 0.19–0.25 | 0.20–0.30 | 0.20–0.35 |
| RMSF (nm) | 0.1–0.8 | Not specified | Not specified | Not specified |
| SASA (nm²) | 140–155 | 130–140 | 135–145 | 120–130 |
| Rg (nm) | 1.90–2.00 | 1.80–1.90 | 2.40–2.50 | 2.10–2.20 |
In Silico ADMET Analysis
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a crucial computational step in drug discovery that predicts the pharmacokinetic and toxicological properties of a compound. sciforum.netmdpi.com This analysis helps to identify candidates with favorable drug-like properties early in the development process. sciforum.net
Several studies on 2-cyanoacetohydrazide derivatives have included in silico ADMET profiling. researchgate.netsciforum.netmdpi.com In one study, newly synthesized steroid 2-cyanoacetohydrazide derivatives were analyzed using the SwissADME and ProTox-II web tools. sciforum.net The analysis included an oral bioavailability radar, which showed that the physicochemical properties (lipophilicity, size, polarity, solubility, flexibility, and saturation) of the synthesized compounds were within the optimal range for oral drugs. sciforum.net The BOILED-Egg model predicted good gastrointestinal absorption for these compounds. sciforum.net Furthermore, toxicity predictions indicated that the derivatives lacked mutagenic and carcinogenic potential. sciforum.net
Another study on 2-cyanoacetohydrazide linked to 1,2,3-triazole derivatives also showed favorable ADME-toxicity profiles, with predictions of good human intestinal absorption and low toxicity. nih.gov These in silico analyses consistently suggest that derivatives of 2-cyanoacetohydrazide can be designed to possess desirable pharmacokinetic properties and satisfactory safety profiles, making them strong candidates for further preclinical and clinical investigation. sciforum.netmdpi.comsciforum.net
The table below summarizes the predicted ADMET properties for representative 2-cyanoacetohydrazide derivatives from various studies.
| Property | Prediction/Finding | Study Focus |
| Physicochemical Properties | All parameters (lipophilicity, size, polarity, etc.) in the optimal range. sciforum.net | Steroid derivatives |
| Gastrointestinal (GI) Absorption | Predicted to be high (BOILED-Egg model). sciforum.net | Steroid derivatives |
| Blood-Brain Barrier (BBB) Permeation | Predicted not to pass the BBB. sciforum.net | Steroid derivatives |
| Human Intestinal Absorption | Predicted to be good. nih.gov | 1,2,3-Triazole derivatives |
| Mutagenicity | Predicted to be non-mutagenic. sciforum.net | Steroid derivatives |
| Carcinogenicity | Predicted to be non-carcinogenic. sciforum.net | Steroid derivatives |
| Compliance with Lipinski's Rule | Compounds comply with the Rule of Five, indicating drug-relevant properties. researchgate.net | Arylidene derivatives |
Applications of 2 Cyanoacetohydrazide and Its Derivatives in Biological Sciences
Medicinal Chemistry Applications
The core structure of 2-cyanoacetohydrazide serves as a valuable scaffold in medicinal chemistry. By reacting it with various electrophilic reagents, researchers have been able to synthesize a multitude of derivatives, including pyrazoles, pyridines, thiazoles, and coumarins, many of which exhibit promising pharmacological properties. researchgate.netnih.govjst.go.jpekb.eg
Anticancer / Antitumor Activities
Derivatives of 2-cyanoacetohydrazide have demonstrated significant potential as anticancer and antitumor agents. The hydrazide-hydrazone functional group is considered crucial for this activity. jst.go.jp
Researchers have synthesized and evaluated numerous novel compounds derived from 2-cyanoacetohydrazide for their cytotoxic effects against various human cancer cell lines. For instance, a series of pyrazole (B372694) derivatives were synthesized and tested against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. nih.gov Several of these compounds showed inhibitory effects greater than the standard drug, doxorubicin. nih.gov
In another study, coumarin (B35378) analogues were synthesized from 3-acetylcoumarin (B160212) and 2-cyanoacetohydrazide. jst.go.jpnih.gov These derivatives, including pyran, dihydropyridine, and thiophene (B33073) containing compounds, were screened against six human cancer cell lines. nih.govjst.go.jp Notably, some compounds exhibited potent inhibition with IC50 values below 870 nM. nih.govjst.go.jp
Furthermore, the reaction of N'-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide with various reagents has yielded pyridone and coumarin derivatives with notable anticancer activity. Specifically, certain acrylamide (B121943) and pyridone derivatives, along with a 1,2,4-triazine (B1199460) derivative, were found to be highly active against a broad range of tumor cell lines. researchgate.net
Similarly, new heterocyclic compounds synthesized from a pyridazinyl)acetate derivative, using 2-cyanoacetohydrazide as a starting material, were tested against hepatocellular carcinoma (HePG-2), colon cancer (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7) cell lines, with most showing satisfactory activity. nih.govnih.gov
The following table summarizes the findings of some studies on the anticancer activities of 2-cyanoacetohydrazide derivatives.
| Derivative Class | Cancer Cell Line(s) | Key Findings |
| Pyrazole derivatives | MCF-7, NCI-H460, SF-268 | Some compounds showed higher inhibitory effects than doxorubicin. nih.gov |
| Coumarin analogues (Pyran, Dihydropyridine, Thiophene) | Six human cancer cell lines | Potent inhibition with IC50 values <870 nM. nih.govjst.go.jp |
| Pyridone and Coumarin derivatives | Various tumor cell lines | Acrylamide, pyridone, and 1,2,4-triazine derivatives showed broad-range activity. researchgate.net |
| Biphenyl-conjugated heterocycles | HepG2, HCT-116 | Compounds 6, 13, and 23 showed significant potency. Compound 13's efficacy was similar to doxorubicin. tandfonline.com |
| Pyridazinone derivatives | HePG-2, HCT-116, PC3, MCF-7 | Most tested compounds displayed satisfactory anticancer activity. nih.govnih.gov |
| Thienyl-pyrazole derivatives | HCT-116, MCF-7, PC-3 | Compound 3 showed potent cytotoxicity against all tested cell lines. ekb.eg |
Antimicrobial Activities
The search for new antimicrobial agents has become critical due to the rise of antibiotic-resistant organisms. oatext.comoatext.com 2-Cyanoacetohydrazide and its derivatives have emerged as a promising class of compounds in this area. semanticscholar.org The hydrazide-hydrazone structure is a key pharmacophore contributing to antimicrobial effects. oatext.comsemanticscholar.org
Several studies have explored the synthesis and antimicrobial evaluation of various derivatives. Schiff bases of 2-cyanoacetohydrazide, prepared by reacting it with different heterocyclic aldehydes, have shown notable antimicrobial potential. semanticscholar.org In one study, these Schiff bases were screened against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and several fungal strains, demonstrating moderate antibacterial activity. semanticscholar.org
Another study focused on (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives. oatext.comoatext.com These compounds were synthesized and tested for their antimicrobial properties using the agar (B569324) well plate method. oatext.com
Furthermore, novel derivatives of 5,6-dimethoxy-1-indanone (B192829) were synthesized using 2-cyanoacetohydrazide, leading to the formation of 1,2-dihydropyridine derivatives which exhibited promising antibacterial activity. arabjchem.org The reaction of N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide has also yielded compounds with significant antimicrobial effects, particularly against Candida albicans and both Gram-positive and Gram-negative bacteria. tandfonline.com
The table below presents a summary of research on the antimicrobial activities of 2-cyanoacetohydrazide derivatives.
| Derivative Type | Microorganisms Tested | Key Findings |
| Schiff bases of 2-cyanoacetohydrazide | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, Aspergillus clavatus | Moderate antibacterial activity. semanticscholar.org |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives | Not specified | Evaluated for antimicrobial activity. oatext.comoatext.com |
| 5,6-dimethoxy-1-indanone derivatives (1,2-dihydropyridines) | Not specified | Promising antibacterial activity. arabjchem.org |
| N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide derivatives | Candida albicans, Gram-positive and Gram-negative bacteria | Significant activity against C. albicans; excellent antibacterial activity for some derivatives. tandfonline.com |
| Pyrazole derivatives | Various microorganisms | Compounds showed moderate activity against some microorganisms. orientjchem.org |
Anti-inflammatory and Analgesic Activities
The N-acylhydrazone functional group, a key feature in many 2-cyanoacetohydrazide derivatives, is recognized as a pharmacophore with anti-inflammatory properties. nih.gov Research has shown that these compounds can modulate key inflammatory pathways. smolecule.com
One significant study investigated the anti-inflammatory potential of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19). nih.govresearchgate.net In vivo studies using a carrageenan-induced peritonitis model showed that JR19 reduced leukocyte migration by 59% at a dose of 10 mg/kg. nih.gov Further investigation in a subcutaneous air pouch model demonstrated a 66% reduction in cell migration. nih.gov The compound also reduced the inflammatory phase of formalin-induced pain by 39%, suggesting a lack of central analgesic activity. nih.gov The anti-inflammatory effect was found to be dependent on the nitric oxide (NO) pathway, as it was reversed by pretreatment with L-NAME or methylene (B1212753) blue. nih.govresearchgate.net This indicates the involvement of inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). nih.gov
Hydrazone derivatives, in general, are being explored as potential dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, which could offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The hydrazone moiety itself is considered a pharmacophore for COX inhibition. mdpi.com
Antioxidant Activities
Several derivatives of 2-cyanoacetohydrazide have been synthesized and evaluated for their antioxidant properties. These studies often employ methods like the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) inhibition assay or DPPH radical scavenging tests. nih.govsemanticscholar.orgeujournal.org
In one study, novel coumarin and fused coumarin derivatives were synthesized from N'-[(4-Chloro-2-oxo-2H-chromen-3-yl)methylene]-2-cyanoacetohydrazide. nih.gov Three of these compounds demonstrated noteworthy antioxidant and anti-proliferative activities and were also able to protect DNA from damage induced by bleomycin. nih.gov
Another research effort focused on N-cinnamoyl aryl hydrazones derived from 2-cyanoacetohydrazide. semanticscholar.org The antioxidant activity was assessed by the reduction of DPPH, and scavenging of nitric oxide and hydrogen peroxide. Two compounds, N1-benzylidene-2-cyano-3-(4-dimethylamino) phenyl acrylohydrazide and N1-(4-methoxy-benzylidene)-2-cyano-3-(4-dimethylamino) phenyl acrylohydrazide, showed good antioxidant activity across all three models. semanticscholar.org
Furthermore, a study involving pyridazinone derivatives synthesized using 2-cyanoacetohydrazide as a precursor also reported on their antioxidant activity. nih.gov Two compounds, a cyanoacetylacetohydrazide derivative and another heterocyclic compound, showed very high percentage inhibition in the ABTS assay, nearly equal to that of ascorbic acid. nih.gov
The table below summarizes the antioxidant activities of various 2-cyanoacetohydrazide derivatives.
| Derivative Class | Antioxidant Assay Method(s) | Key Findings |
| Coumarin and fused coumarin derivatives | Not specified | Three compounds showed remarkable antioxidant activity and DNA protection. nih.gov |
| N-cinnamoyl aryl hydrazones | DPPH reduction, nitric oxide and hydrogen peroxide scavenging | Two compounds exhibited good antioxidant activity in all three models. semanticscholar.org |
| Pyridazinone derivatives | ABTS inhibition | Two compounds showed very high inhibition, comparable to ascorbic acid. nih.gov |
| Benzofuran derivatives | ABTS method | Thiazole (B1198619) and triazole derivatives were the most potent antioxidants among the tested compounds. researchgate.neteujournal.org |
| Pyrazole-based heterocycles | ABTS method | Some synthesized compounds exhibited promising inhibitory antioxidant activity. researchgate.netfigshare.com |
Enzyme Inhibition Studies (e.g., α-Glucosidase, Kinase)
Derivatives of 2-cyanoacetohydrazide have been investigated as inhibitors of various enzymes, with a particular focus on α-glucosidase and protein kinases, which are important targets in the management of diabetes and cancer, respectively.
α-Glucosidase Inhibition
α-Glucosidase inhibitors play a crucial role in managing type 2 diabetes mellitus by controlling the digestion and absorption of carbohydrates. nih.gov The cyanoacetohydrazide moiety has been identified as an effective pharmacophore that can interact with the binding site of α-glucosidase. nih.gov
A notable study involved the synthesis of a series of 2-cyanoacetohydrazide derivatives linked to 1,2,3-triazoles. nih.govnih.govresearchgate.net These compounds were evaluated for their in vitro α-glucosidase inhibitory activity. nih.govresearcher.life All but one of the synthesized compounds exhibited excellent inhibitory potential, with IC50 values ranging from 1.00 ± 0.01 to 271.17 ± 0.30 μM, which were significantly better than the standard drug acarbose (B1664774) (IC50 = 754.1 ± 0.5 μM). nih.govnih.govresearchgate.net Kinetic studies revealed that the most active derivatives behaved as uncompetitive inhibitors of the enzyme. nih.govresearchgate.net
Kinase Inhibition
Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in cancer. Therefore, kinase inhibitors are a major class of anticancer drugs.
In one study, a diaminopyridone derivative was synthesized from the reaction of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-malononitrile with 2-cyanoacetohydrazide. nih.gov This compound was part of a series of novel pyrazole derivatives evaluated for their kinase inhibitory activities. nih.gov Another line of research focused on the synthesis of pyrazolo[1,5-a]pyrimidines, where 2-cyanoacetohydrazide was used as a reactant to form fused heterocyclic structures that are investigated as protein kinase inhibitors. rsc.org Furthermore, novel thienyl-pyrazole derivatives were synthesized and evaluated as inhibitors of VEGFR2, a key kinase involved in angiogenesis. ekb.eg
Antiviral Activity (e.g., Anti-HCV)
2-Cyanoacetohydrazide and its derivatives have also been explored for their potential as antiviral agents. usbio.netchemicalbook.com The hydrazone functional group, which can be readily formed from 2-cyanoacetohydrazide, has been associated with anti-hepatitis C virus (HCV) activity. oatext.comoatext.com
Research has shown that 2-cyanoacetohydrazide is a useful intermediate for synthesizing a wide range of heterocyclic compounds that exhibit antiviral properties. researchgate.net One study involved the synthesis of quinoline-based heterocyclic systems from 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)ethanohydrazide. researchgate.net Seven of these synthesized compounds were screened for their in vitro antiviral activity against the infectious bursal disease virus (IBDV), with two compounds showing potency comparable to the reference drug, ribavirin. researchgate.net
Indole derivatives, which can be synthesized from 2-cyanoacetohydrazide, are also known to possess a broad spectrum of biological activities, including antiviral effects. smolecule.com
Anticonvulsant Activity
The hydrazide-hydrazone scaffold, readily synthesized from 2-cyanoacetohydrazide, is a recognized pharmacophore associated with anticonvulsant properties. farmaceut.orgoatext.comoatext.com The exploration of its derivatives has led to the identification of compounds with potential therapeutic value in managing seizures. Research has shown that heterocyclic systems like 1,3,4-oxadiazoles, which can be derived from 2-cyanoacetohydrazide, also exhibit anticonvulsant effects. mdpi.com
For instance, the reaction of 2-cyanoacetohydrazide with various aldehydes or ketones yields hydrazone derivatives, which have been a focus of anticonvulsant research. farmaceut.org While many studies confirm the general anticonvulsant potential of the broader class of hydrazones and related heterocycles, specific quantitative data on 2-cyanoacetohydrazide derivatives remains a subject of ongoing investigation. oatext.comoatext.comnih.gov The development of novel anticonvulsant agents often involves modifying the core structure of lead compounds to enhance efficacy and safety. nih.gov
Table 1: Examples of Compound Classes Derived from 2-Cyanoacetohydrazide with Noted Anticonvulsant Activity
| Compound Class | Precursor | Reported Activity | Reference(s) |
| Hydrazide-hydrazones | 2-Cyanoacetohydrazide | Anticonvulsant | farmaceut.orgoatext.comoatext.com |
| 1,3,4-Oxadiazoles | 2-Cyanoacetohydrazide | Anticonvulsant | mdpi.com |
| Pyrazole Derivatives | 2-Cyanoacetohydrazide | Anticonvulsant | mdpi.com |
Antidepressant Activity
Derivatives of 2-cyanoacetohydrazide have also been investigated for their potential as antidepressant agents. Compounds incorporating the hydrazone group are noted for their antidepressant effects in various studies. researchgate.net Specifically, pyridazinone derivatives, which can be synthesized using 2-cyanoacetohydrazide, are reported to possess a range of pharmacological activities, including antidepressant effects. scialert.netnih.govsemanticscholar.org
The synthesis of novel pyrazole and benzothiazole (B30560) derivatives from hydrazides has yielded compounds with significant antidepressant-like activity in preclinical models. scialert.netmdpi.com For example, certain novel benzothiazole derivatives, when tested in mice, reduced immobility time in the tail suspension and forced swimming tests, which are common indicators of antidepressant effects. mdpi.com These findings suggest that the structural framework provided by 2-cyanoacetohydrazide is a promising starting point for the design of new antidepressant drugs. oatext.comoatext.comscialert.net
Table 2: Research Findings on Antidepressant Activity of 2-Cyanoacetohydrazide Derivatives
| Derivative Class | Research Model | Key Finding | Reference(s) |
| Pyridazinones | General Pharmacological Screens | Exhibit antidepressant activity. | scialert.netnih.govsemanticscholar.org |
| Pyrazoles | Animal Models (e.g., mice) | Showed antidepressant and anticonvulsant activities. | scialert.net |
| Benzothiazoles | Tail Suspension Test, Forced Swimming Test (mice) | Reduced immobility time, indicating antidepressant-like effects. | mdpi.com |
Agrochemical Applications
Beyond pharmaceuticals, 2-cyanoacetohydrazide derivatives have found utility in agriculture as active ingredients in agrochemicals. cu.edu.egsemanticscholar.org
Herbicidal Activity
Certain derivatives of 2-cyanoacetohydrazide have demonstrated notable herbicidal properties. Pyridazinone and thiazole derivatives, for example, are classes of compounds that have been reported to exhibit herbicidal effects. nih.govsemanticscholar.orgsemanticscholar.org Research into new hydrazide and hydrazonoyl derivatives has identified compounds that can inhibit photosynthetic electron transport in plants. mdpi.com
A study on newly synthesized hydrazide derivatives tested their ability to inhibit photosynthesis in spinach chloroplasts and the growth of the green alga Chlorella vulgaris. The results showed that some of these compounds were effective inhibitors, with their action localized to the donor side of photosystem II. mdpi.com This specific mechanism of action highlights their potential for development as targeted herbicides. Further studies have indicated that some thiazolin-2-thione derivatives possess good herbicidal activity against the roots of crops like rape and barnyard grass. sioc-journal.cn
Table 3: Herbicidal Activity of Selected Hydrazide Derivatives
| Compound Type | Target Organism | Mechanism of Action | Reference |
| Hydrazide/Hydrazonoyl Derivatives | Spinach, Chlorella vulgaris | Inhibition of photosynthetic electron transport | mdpi.com |
| Thiazolin-2-thione Derivatives | Rape, Barnyard Grass | Root growth inhibition | sioc-journal.cn |
| Pyridazinone Derivatives | General Screens | Herbicidal activity | nih.govsemanticscholar.org |
Insecticidal Activity
A significant application of 2-cyanoacetohydrazide derivatives is in the development of novel insecticides. Numerous studies have focused on synthesizing and testing these compounds against a variety of insect pests. nih.gov
Research has shown that derivatives such as pyrimidinethione, thiadiazolotriazine, and tetrazinethione exhibit high insecticidal potency against pests like the Indian mealmoth (Plodia interpunctella) and the brown planthopper (Nilaparvata lugens). tandfonline.comresearcher.life Another study focused on the cotton leafworm (Spodoptera littoralis), a major agricultural pest. researchgate.net In this research, a 2,4-dichlorobenzylidenethis compound derivative was identified as a highly potent agent, with its efficacy being comparable to the commercial insecticide methoxyfenozide. researchgate.net The insecticidal activity of these compounds is often evaluated by determining the lethal concentration (LC50) required to kill 50% of the test population.
Table 4: Insecticidal Activity of 2-Cyanoacetohydrazide Derivatives Against Various Pests
| Derivative | Target Pest | Activity Measurement | Result | Reference(s) |
| 2,4-dichlorobenzylidenethis compound | Cotton leafworm (Spodoptera littoralis) | LC50 | 79.73 µg/ml | researchgate.net |
| Pyrimidinethione derivatives | Plodia interpunctella, Nilaparvata lugens | Screening | Highest insecticidal potency among tested compounds | tandfonline.comresearcher.life |
| Thiadiazolotriazine derivatives | Plodia interpunctella, Nilaparvata lugens | Screening | Highest insecticidal potency among tested compounds | tandfonline.comresearcher.life |
| N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide | Spodoptera littoralis | Screening | Noted insecticidal activity | acs.org |
| Acylhydrazone derivatives | Cabbage worm (Pieris rapae) | Mortality at 10 mg/L | Up to 100% mortality | mdpi.com |
Other Biological Applications
Fluorescent Sensors
The unique photophysical properties of heterocycles derived from 2-cyanoacetohydrazide make them suitable candidates for development as fluorescent probes and imaging agents. ijarsct.co.in These sensors can be designed for the selective detection of various biological analytes and environmental pollutants. ijarsct.co.in
Hydrazone derivatives, in particular, have been developed as fluorescent chemosensors for detecting metal ions. researchgate.net For instance, specific derivatives can signal the presence of ions like copper (Cu²⁺) through fluorescence quenching or aluminum (Al³⁺) through fluorescence enhancement. researchgate.net Furthermore, derivatives of 2-cyanoacetohydrazide linked to 1,2,3-triazoles have been used in fluorescence measurement studies to observe conformational changes in enzymes like α-glucosidase upon inhibitor binding. nih.gov This application is valuable in drug discovery for understanding enzyme-inhibitor interactions. The development of these sensors provides powerful tools for biomedical imaging and diagnostics. ijarsct.co.inekb.eg
Table 5: Applications of 2-Cyanoacetohydrazide Derivatives as Fluorescent Sensors
| Derivative Class | Target Analyte/Application | Principle of Detection | Reference(s) |
| Hydrazone Derivatives | Metal Ions (e.g., Cu²⁺, Al³⁺) | Fluorescence quenching or enhancement | researchgate.net |
| 1,2,3-Triazole Hybrids | α-glucosidase enzyme | Conformational change upon binding | nih.gov |
| General Heterocycles | Biomedical Imaging | Fluorescent probes | ijarsct.co.in |
Materials Science and Other Applications of 2 Cyanoacetohydrazide Derivatives
Catalysis
The structural features of 2-Cyanoacetohydrazide derivatives, particularly their ability to form stable complexes with metal ions, make them suitable for applications in catalysis.
In the pursuit of renewable energy sources, derivatives of 2-Cyanoacetohydrazide have been explored for their catalytic potential in the production of biodiesel. Biodiesel is typically produced through the transesterification of vegetable oils or animal fats. biodieseleducation.orgnih.gov This process involves converting triglycerides into fatty acid alkyl esters, which constitute biodiesel. biodieseleducation.org While homogeneous basic catalysts are efficient, they are sensitive to the free fatty acid content of the feedstock. scielo.br Acid catalysts, though slower, are more tolerant of low-quality raw materials. scielo.br
Researchers have synthesized novel vanadyl (VO(II)) complexes from ligands based on 2-Cyanoacetohydrazide. researchgate.net One such complex, derived from 2-cyano-N'-(2-cyanoacetyl)acetohydrazide, was selected to catalyze the transesterification of waste frying oil. researchgate.netmdpi.com The study highlighted that the resulting biofuel was of high quality, and the process represented an economical and safe method for biodiesel production. researchgate.net The use of such derivatives as catalysts aligns with the broader search for efficient heterogeneous catalysts that can be easily separated from the reaction mixture and potentially reused, addressing some of the drawbacks of traditional homogeneous systems. nih.govscielo.br
Table 1: Application of 2-Cyanoacetohydrazide Derivative in Biodiesel Catalysis
| Catalyst Type | Precursor Ligand | Application | Feedstock | Outcome |
| Vanadyl (VO(II)) Complex | Derived from 2-cyano-N'-(2-cyanoacetyl)acetohydrazide | Transesterification | Waste Frying Oil | Production of high-quality biofuel via a low-cost and safe process. researchgate.net |
Dye and Pigment Applications
The chromophoric systems that can be constructed using 2-Cyanoacetohydrazide as a precursor make its derivatives valuable in the synthesis of dyes and pigments. The active methylene (B1212753) group in 2-Cyanoacetohydrazide and its derivatives is particularly useful for coupling reactions with diazonium salts to form brightly colored azo compounds. scirp.orgresearchgate.netarkat-usa.org
Studies have demonstrated the synthesis of novel acid dyes with coumarin (B35378) moieties starting from 2-Cyanoacetohydrazide. scirp.orgresearchgate.net For instance, a 2-cyanoacetohydrazone derivative was coupled with a diazonium salt to produce a coumarin acid dye suitable for dyeing wool and silk fabrics. scirp.orgresearchgate.net In other work, new disperse dyes based on N'-(2-bromobenzylidene)-2-cyanoacetohydrazide were created for coloring polyester (B1180765) fabrics. emerald.comscilit.com These dyes were synthesized by coupling the hydrazide derivative with diazonium salts of 4-substituted benzenesulfonamides, resulting in hues ranging from reddish-brown and yellowish-brown to beige and dark brown. emerald.comscilit.com The dyeing performance was evaluated by varying parameters such as pH, temperature, and duration, with higher color strength (K/S) values achieved at higher temperatures and longer dyeing times. emerald.comscilit.com
Table 2: Examples of Dyes Derived from 2-Cyanoacetohydrazide
| Dye Type | 2-Cyanoacetohydrazide Derivative Used | Coupled With | Application | Resulting Colors |
| Acid Dye | 2-Cyanoacetohydrazone of a coumarin derivative | 2-sulfo-4-((4-sulfophenyl) diazenyl)benzenediazonium chloride | Dyeing wool and silk fabrics. scirp.orgresearchgate.net | Not specified |
| Disperse Dyes | N'-(2-bromobenzylidene)-2-cyanoacetohydrazide | Diazonium salts of 4-substituted benzenesulfonamide (B165840) derivatives | Dyeing and printing on polyester fabric. emerald.comscilit.com | Reddish-brown, yellowish-brown, beige, dark brown. emerald.comscilit.com |
Applications in Polymer Science
The ability of 2-Cyanoacetohydrazide to be converted into polymerizable monomers opens up applications in polymer science. The 1,3,4-oxadiazole (B1194373) ring system, which can be formed from hydrazide precursors, is known to be a component in thermally stable polymers. nih.gov
A direct application involves the chemical modification of 2-Cyanoacetohydrazide to introduce a polymerizable group. In one study, 2-Cyanoacetohydrazide was reacted with acryloyl chloride to synthesize N′-(2-cyanoacetyl)acrylohydrazide (CAH). researchgate.net This monomer was then polymerized to form poly[N′-(2-cyanoacetyl)acrylohydrazide] (PCAH). researchgate.net Furthermore, copolymers were synthesized using styrene (B11656) and N-phenylacrylamide. researchgate.net The resulting polymers were characterized and studied for their metal uptake and ion selectivity, demonstrating potential applications in areas like metal ion remediation. researchgate.net The thermal stability of the polymer and its metal complexes was also investigated, showing that the lead-polymer complex (PCAH–Pb) was the most stable. researchgate.net
Table 3: Polymer Synthesis Based on 2-Cyanoacetohydrazide
| Monomer | Polymer | Copolymerization Monomers | Key Findings |
| N′-(2-cyanoacetyl)acrylohydrazide (CAH) | Poly[N′-(2-cyanoacetyl)acrylohydrazide] (PCAH) | Styrene, N-phenylacrylamide | Polymers demonstrated metal uptake capabilities; thermal stability was influenced by complexation with different metal ions (Pb, Hg, Cu, Ni, Co). researchgate.net |
Energy Technologies (Potential for 2D materials)
Derivatives of 2-Cyanoacetohydrazide are emerging as promising candidates for applications in energy technologies, particularly in the field of dye-sensitized solar cells (DSSCs). researchgate.net The development of advanced materials is crucial for creating affordable and clean energy solutions. tu-dresden.de Two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides (TMDs), are noted for their unique properties that can enhance the performance of batteries, fuel cells, and solar cells. tu-dresden.denumberanalytics.comnih.gov
Hydrazone-based sensitizers derived from 2-Cyanoacetohydrazide serve as the core component of organic dyes used in DSSCs. researchgate.net These dyes act as sensitizers that absorb light and inject electrons into a semiconductor material like titanium dioxide (TiO2). In one study, three different organic dyes were prepared from 2-Cyanoacetohydrazide: (E)-2-cyano-N′-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide (CHMA), (E)-2-cyano-N′-(4-(dimethylamino)benzylidene)acetohydrazide (CDBA), and (E)-N′-(anthracen-9-ylmethylene)-2-cyanoacetohydrazide (AMCH). researchgate.net The photovoltaic performance of DSSCs fabricated with these dyes was evaluated, with the AMCH-based device showing the highest efficiency. researchgate.net The effectiveness of these molecules is linked to their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net While these molecular dyes are not themselves 2D materials, their design principles and function as interfacial materials in energy conversion devices align with the goals of utilizing tailored molecular structures to improve energy technologies, a field where 2D materials are also making a significant impact. nih.gov
Table 4: 2-Cyanoacetohydrazide Derivatives in Dye-Sensitized Solar Cells (DSSCs)
| Derivative Name | Abbreviation | Key Structural Feature | Application | Finding |
| (E)-2-cyano-N′-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide | CHMA | Naphthalene moiety | Organic sensitizer (B1316253) in DSSCs | Studied for photovoltaic performance. researchgate.net |
| (E)-2-cyano-N′-(4-(dimethylamino)benzylidene)acetohydrazide | CDBA | Dimethylamino donor group | Organic sensitizer in DSSCs | Studied for photovoltaic performance. researchgate.net |
| (E)-N′-(anthracen-9-ylmethylene)-2-cyanoacetohydrazide | AMCH | Anthracene moiety | Organic sensitizer in DSSCs | Exhibited the maximum efficiency among the tested dyes. researchgate.net |
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies
The synthesis of 2-cyanoacetohydrazide derivatives is a mature field, yet there remains a continuous effort to develop more efficient, cost-effective, and environmentally benign synthetic routes.
The principles of green chemistry are increasingly being applied to the synthesis of 2-cyanoacetohydrazide and its derivatives to minimize waste and reduce the use of hazardous materials. ijarsct.co.in One promising approach involves the use of L-proline as a reusable organocatalyst for the condensation of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes and ketones. mdpi.com This method, which can be performed using a solvent-free grinding technique, offers high yields, short reaction times, and reduced costs. mdpi.com The reusability of the catalyst for multiple cycles without significant loss of efficacy highlights the sustainability of this protocol. mdpi.com Other green chemistry approaches include microwave-assisted synthesis, which can accelerate reaction times and improve yields, and the use of water or water-ethanol mixtures as environmentally friendly solvents. ijarsct.co.inrsc.orgoatext.com The development of one-pot, multicomponent reactions (MCRs) is another key area of focus, as these reactions maximize atom economy by combining three or more reactants in a single step to form complex products. ijarsct.co.inrsc.org
While specific examples of flow chemistry for the synthesis of 2-cyanoacetohydrazide itself are not yet widely reported, this technology holds significant potential for the production of its derivatives. Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities of the final products. The application of flow chemistry to the synthesis of hydrazides and related heterocyclic compounds is an active area of research that could be readily adapted for 2-cyanoacetohydrazide derivatives in the future.
Sustainable and Green Chemistry Routes
Exploration of New Biological Activities and Targets
The diverse biological activities of 2-cyanoacetohydrazide derivatives make them attractive candidates for drug discovery programs. Future research will likely focus on expanding the scope of their therapeutic applications through systematic screening and targeted design.
High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds against a variety of biological targets. medchemexpress.com The creation of diverse libraries of 2-cyanoacetohydrazide derivatives is a key strategy for identifying new lead compounds. ijrpr.com These libraries can be generated through combinatorial chemistry, where different building blocks are systematically combined to create a wide range of molecular structures. HTS can then be employed to screen these libraries for activity against various targets, including enzymes, receptors, and whole cells, to identify novel antimicrobial, anticancer, anti-inflammatory, or other therapeutically relevant agents. ijarsct.co.inoatext.comnih.gov For instance, screening of 2-cyanoacetohydrazide derivatives has identified compounds with promising activity against various cancer cell lines, including breast, liver, colon, and prostate cancer. mdpi.comresearchgate.nettandfonline.com
Rational drug design relies on a detailed understanding of the biological target and the mechanism of action of a drug. parssilico.com For 2-cyanoacetohydrazide derivatives, this approach involves designing molecules that can specifically interact with a particular enzyme or receptor implicated in a disease. parssilico.com For example, derivatives have been designed as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, for the potential treatment of type 2 diabetes. nih.gov By combining the 2-cyanoacetohydrazide pharmacophore with other moieties known to interact with the enzyme, researchers have developed potent and selective inhibitors. nih.gov This strategy of pharmacophoric hybridization has also been applied to develop inhibitors for other targets, such as cholinesterases for Alzheimer's disease. researchgate.net Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key structural features responsible for biological activity and to optimize the potency and selectivity of lead compounds. ijarsct.co.inijrpr.com
High-Throughput Screening of Compound Libraries
Advanced Computational Studies
Computational methods are becoming increasingly integral to the drug discovery and development process. For 2-cyanoacetohydrazide, these techniques are being used to understand its chemical reactivity, predict the properties of its derivatives, and guide the design of new compounds.
Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and geometry of molecules. researchgate.net It has been used to investigate the reaction mechanisms involving 2-cyanoacetohydrazide and to predict the stability of different isomers and products. researchgate.netresearchgate.net Molecular docking studies are employed to predict the binding mode and affinity of 2-cyanoacetohydrazide derivatives to their biological targets. mdpi.comnih.govresearchgate.net These studies provide valuable insights into the key interactions between the ligand and the protein, which can guide the design of more potent inhibitors. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a series of compounds with their biological activity. ijarsct.co.in By identifying the physicochemical properties that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are also performed to predict the pharmacokinetic and toxicological properties of 2-cyanoacetohydrazide derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com
Enhanced Molecular Dynamics and Simulations
Molecular dynamics (MD) simulations are powerful computational tools that predict the movement of every atom in a molecular system over time, providing insights into biomolecular processes at a high resolution. ekb.eg In the context of 2-cyanoacetohydrazide and its derivatives, MD simulations are crucial for understanding their interactions with biological targets.
Recent studies have employed MD simulations to investigate the stability and dynamic behavior of 2-cyanoacetohydrazide derivatives within the active sites of enzymes. For instance, simulations of a triazole derivative of 2-cyanoacetohydrazide bound to the matrix metalloproteinase-10 (MMP-10) active site have provided detailed information on its binding mode and stability. ekb.eg These simulations help in elucidating the structural determinants of the compound's activity and guide the optimization of lead compounds for improved therapeutic efficacy. ekb.eg
Key parameters analyzed in these simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the ligand-protein complex. Stable and consistent interactions are crucial for a promising inhibitory effect. ekb.eg
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, with higher values indicating more movement. ekb.eg
Radius of Gyration (Rg): Measures the compactness of the molecule, providing insights into conformational changes during the simulation. ekb.eg
Solvent Accessible Surface Area (SASA): Determines the area of the molecule accessible to the solvent, which can be important for solubility and binding. ekb.eg
Advanced computational techniques like Density Functional Theory (DFT) are also used to understand the reaction mechanisms involving 2-cyanoacetohydrazide and to predict the structures and properties of new heterocyclic compounds. ijarsct.co.innih.gov These theoretical studies are invaluable for guiding experimental work and for designing molecules with specific desired properties. ijarsct.co.in
Artificial Intelligence in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. mednexus.orgnih.gov These technologies are particularly valuable in handling the vast and complex datasets generated in pharmaceutical research. nih.gov
For 2-cyanoacetohydrazide and its derivatives, AI can be applied in several key areas:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can build predictive models that correlate the chemical structure of 2-cyanoacetohydrazide derivatives with their biological activities. ijarsct.co.innih.gov This helps in identifying the most promising candidates for synthesis and testing. ijarsct.co.in
De Novo Drug Design: AI, particularly deep learning models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules with desired properties from scratch. nih.govcsic.es This opens up new avenues for discovering innovative drugs based on the 2-cyanoacetohydrazide scaffold.
Virtual Screening: AI-powered virtual screening can efficiently sift through large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This significantly reduces the time and cost associated with experimental screening.
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, helping to filter out compounds with unfavorable profiles. mdpi.com
The integration of AI in the drug discovery pipeline for 2-cyanoacetohydrazide derivatives holds the promise of making the process more efficient, cost-effective, and successful. mednexus.org
Applications in Advanced Materials
The reactivity of 2-cyanoacetohydrazide also extends to the field of materials science, where it serves as a building block for advanced materials with unique properties.
One notable application is in the synthesis of polymers. For example, 2-cyanoacetohydrazide can be reacted with acryloyl chloride to produce N′-(2-cyanoacetyl)acrylohydrazide (CAH), a monomer that can be polymerized to form poly[N′-(2-cyanoacetyl)acrylohydrazide] (PCAH). researchgate.net This polymer and its copolymers with monomers like styrene (B11656) have been studied for their metal uptake and ion selectivity, suggesting potential applications in areas such as water treatment and catalysis. researchgate.net
The thermal stability of these polymers and their metal complexes has been investigated using thermogravimetric analysis, providing crucial data for their application in various environments. researchgate.net The ability of 2-cyanoacetohydrazide-derived polymers to form complexes with different metal ions highlights their potential as functional materials. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation
Understanding the relationship between the chemical structure of a molecule and its biological activity (SAR) or physical properties (SPR) is fundamental to medicinal chemistry and materials science. For derivatives of 2-cyanoacetohydrazide, SAR studies are crucial for optimizing their therapeutic potential.
By systematically modifying the structure of 2-cyanoacetohydrazide-based compounds and evaluating their biological effects, researchers can identify key structural features responsible for their activity. For example, studies on cytotoxic derivatives have shown that the presence of certain functional groups, such as two NH groups and a cyano (C≡N) group, can contribute to strong activity against cancer cell lines. nih.gov The introduction of different aromatic substituents can also significantly influence cytotoxicity. mdpi.comekb.eg
Table 1: Interactive Data Table of Selected 2-Cyanoacetohydrazide Derivatives and their Reported Activities
| Compound | Modification/Derivative Type | Reported Activity/Application | Key Structural Features | Reference(s) |
|---|---|---|---|---|
| 1 | N'-[(4-Chloro-2-oxo-2H-chromen-3-yl)methylene]-2-cyanoacetohydrazide | Building block for novel coumarin (B35378) derivatives with antioxidant and antiproliferative activities. | Coumarin and cyanoacetohydrazide moieties. | nih.gov |
| 2 | 2-Cyano-N'-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)acetohydrazide | Precursor for annulated azolopyrimidine compounds with antiproliferative potential. | 1,2,3-Triazole linked to this compound. | ekb.eg |
| 3 | Poly[N′-(2-cyanoacetyl)acrylohydrazide] (PCAH) | Polymer with metal uptake and ion selectivity properties. | Polymer backbone with cyanoacetylhydrazide side chains. | researchgate.net |
| 4 | 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide derivatives | Anticancer agents against colon carcinoma. | Presence of aromatic substituents influencing cytotoxicity. | mdpi.com |
| 5 | Cyanoacetyl acetohydrazide derivative 8 | Strong cytotoxic activity against multiple human tumor cell lines. | Presence of two NH groups and a C≡N group. | nih.govmdpi.com |
| 6 | Oxadiazolyl acetonitrile (B52724) derivative 9 | Strong cytotoxic activity against prostate and breast cancer cell lines. | Oxadiazole ring and acetonitrile group. | nih.govmdpi.com |
These SAR studies provide a rational basis for the design of new, more potent, and selective therapeutic agents. ijarsct.co.in Similarly, SPR studies on materials derived from 2-cyanoacetohydrazide help in tailoring their properties for specific applications, such as enhancing the thermal stability or metal-binding capacity of polymers. researchgate.net
Q & A
Q. What spectroscopic methods are most reliable for characterizing 2-cyanoacetohydrazide derivatives?
Characterization of 2-cyanoacetohydrazide derivatives requires a combination of techniques:
- IR spectroscopy : Identifies functional groups (e.g., CN at ~2260 cm⁻¹, NH at ~3197 cm⁻¹, and OH at ~3271 cm⁻¹) .
- ¹H NMR : Confirms proton environments (e.g., CH₂ at δ 3.90 ppm, NH at δ 9.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., molecular ion peak at m/z 269 for coumarin derivatives) .
- Elemental analysis : Ensures purity by matching calculated and observed C/H/N percentages .
Q. How can researchers optimize the synthesis of hydrazide-hydrazone derivatives from 2-cyanoacetohydrazide?
Key parameters include:
- Solvent selection : Ethanol with catalytic acetic acid improves condensation efficiency .
- Catalysts : Morpholine or BEC (bleaching earth clay) enhances reaction rates and yields (60–88%) .
- Temperature control : Room temperature for initial condensation vs. reflux (140°C) for cyclization .
- TLC monitoring : Hexane:ethyl acetate (8:2) resolves intermediates and products .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of heterocyclic derivatives from 2-cyanoacetohydrazide?
- Hydrazone cyclization : Proton abstraction by BEC forms a nucleophilic anion, attacking aldehydes to form intermediates like quinoline-3-carbonitriles .
- Knoevenagel condensation : Reacts with aromatic aldehydes to yield acrylohydrazides, followed by cyclization into pyrazoles or thiadiazoles .
- Thioureido derivatives : Reaction with phenyl isothiocyanate introduces sulfur, enabling thiazolidine-4-one ring formation .
Q. How do substituents on aromatic aldehydes influence the antimicrobial activity of 2-cyanoacetohydrazide derivatives?
- Electron-withdrawing groups (e.g., NO₂ in compound 6f ) enhance activity due to increased electrophilicity, achieving MICs of 10 µg/mL against E. coli and S. aureus .
- Halogens (Cl, Br) improve antifungal potency (e.g., 6c and 6d show 18 mm inhibition zones against C. albicans) by enhancing membrane permeability .
- Methoxy groups (e.g., 6b ) moderately boost activity via hydrophobic interactions .
Q. What green chemistry approaches are viable for synthesizing 2-cyanoacetohydrazide-based compounds?
Q. How can researchers resolve contradictions in biological activity data across derivatives?
- Structural analogs : Compare MICs of nitro- vs. chloro-substituted derivatives to isolate electronic effects .
- Crystallography : Single-crystal X-ray analysis (e.g., for spiro derivatives 6a–e ) clarifies stereochemical impacts on activity .
- QSAR modeling : Correlates logP values with cytotoxicity to predict bioavailability .
Q. What advanced heterocycles can be synthesized from 2-cyanoacetohydrazide for antitumor applications?
- Thiadiazoles : Exhibit antiproliferative activity (IC₅₀ <870 nM) via DNA intercalation .
- Spiro-thiazolidinones : Target oxidative phosphorylation in cancer cells (e.g., 6a–e with IC₅₀ ~18 nM) .
- Coumarin hybrids : Inhibit topoisomerase II, as seen in compound 22 (IC₅₀ = 18 nM against MCF-7) .
Methodological Considerations
Q. How should researchers design dose-response experiments for antimicrobial evaluation?
- Agar well diffusion : Test compounds at 10–40 µg/mL in DMSO, with gentamicin/fluconazole as controls .
- MIC determination : Use serial dilution in Müller-Hinton broth, measuring turbidity at 600 nm after 24 hours .
- Triplicate assays : Mitigate variability (e.g., ±0.8 mm zone inhibition error margins) .
Q. What strategies improve the yield of 2-cyanoacetohydrazide-derived azoles?
- Reagent stoichiometry : Equimolar ratios of aldehydes and hydrazide prevent side reactions .
- Recrystallization : Ethanol or ethanol/water mixtures purify products (yields up to 88%) .
- Microwave irradiation : Accelerates cyclization (e.g., pyran derivatives in 30 minutes) .
Data Interpretation
Q. How can spectral data distinguish regioisomers in 2-cyanoacetohydrazide derivatives?
- ¹H NMR coupling constants : trans-configurations in hydrazones show distinct J-values (e.g., 7.9 Hz for 6f ) .
- IR carbonyl shifts : Ketones (1658 cm⁻¹) vs. aldehydes (1725 cm⁻¹) indicate cyclization .
- Mass fragmentation patterns : Unique peaks (e.g., m/z 441 for triazine derivatives) confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
